3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)-
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Overview
Description
3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C5H5F6O . This compound is characterized by the presence of both trifluoromethyl and trifluoro groups, making it highly significant in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-iodoethane with a suitable alkene in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to alterations in enzyme activity and protein function, impacting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar structure but with a phenyl group instead of a trifluoromethyl group.
1,1,1-Trifluoro-2-methyl-3-buten-2-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- is unique due to the presence of both trifluoromethyl and trifluoro groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, lipophilicity, and reactivity .
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoropent-4-en-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O/c1-2-3(6,7)4(8,12)5(9,10)11/h2,12H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCZKMGRPJFOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(F)(F)F)(O)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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